molecular formula C16H15ClFN3O3S B2367014 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034388-26-4

3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2367014
CAS RN: 2034388-26-4
M. Wt: 383.82
InChI Key: AXGGKRKOXLVXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFN3O3S and its molecular weight is 383.82. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer and Antimicrobial Activities : Benzenesulfonamide derivatives have been evaluated for their potential anticancer and antimicrobial activities. For instance, 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and assessed for in vitro antimicrobial and anticancer activities, revealing that some compounds exhibited significant effectiveness, suggesting their potential as therapeutic agents (Kumar et al., 2014).

Carbonic Anhydrase Inhibition : Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been identified as inhibitors of carbonic anhydrases, crucial for understanding and treating diseases linked to these enzymes. The introduction of chloro groups into the benzenesulfonamide ring increased affinity to carbonic anhydrase isoforms, highlighting the structural modification's role in enhancing biological activity (Vaškevičienė et al., 2019).

Organic Synthesis Applications

Synthesis and Structural Characterization : The synthesis and characterization of methylbenzenesulfonamide derivatives have shown their utility in developing small molecular antagonists targeting HIV-1 infection. These compounds' synthesis and bioactivity characterization contribute to drug development efforts, particularly for infectious diseases (Cheng De-ju, 2015).

Oxidation Protocols : N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been utilized in mild and selective oxidation protocols for alcohols and ethers, showcasing its role in organic synthesis transformations. The recyclable nature of the reagent underscores the importance of developing environmentally friendly and efficient synthetic methods (Palav et al., 2021).

Pharmacological Applications

Selective Enzyme Inhibition : Research into benzenesulfonamide derivatives has led to discoveries in selective enzyme inhibition, critical for developing targeted therapies. For example, the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides and their evaluation as human carbonic anhydrase inhibitors revealed compounds with high selectivity and affinity for specific isozymes, offering insights into designing more effective inhibitors (Balandis et al., 2020).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3S/c17-14-7-13(3-4-15(14)18)25(23,24)20-9-11-6-12(10-19-8-11)21-5-1-2-16(21)22/h3-4,6-8,10,20H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGKRKOXLVXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.